molecular formula C13H8ClN3 B13868101 2-Chloro-4-(quinolin-8-yl)pyrimidine

2-Chloro-4-(quinolin-8-yl)pyrimidine

Cat. No.: B13868101
M. Wt: 241.67 g/mol
InChI Key: XEMANLABGFKWSL-UHFFFAOYSA-N
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Description

2-Chloro-4-(quinolin-8-yl)pyrimidine is a heteroaromatic compound of significant interest in medicinal chemistry and drug discovery research. This structure combines a chloropyrimidine ring with a quinoline system, a scaffold frequently investigated for its diverse biological activities. While specific data for the 8-yl isomer is limited in the public domain, research on its closely related analogue, 2-chloro-4-(quinolin-7-yl)pyrimidine, and other quinoline-based hybrids provides strong context for its research value . Compounds featuring the quinoline-pyrimidine architecture are frequently explored as core structures in the development of novel anticancer agents . They have shown potential in targeting critical cellular pathways, including functioning as inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR-2) . Furthermore, due to their planar, conjugated ring systems, such molecules can interact with double-stranded DNA through intercalation or groove-binding mechanisms, which can disrupt replication and transcription processes in cancer cells . The synthetic versatility of the 2-chloro substituent on the pyrimidine ring makes this compound a valuable chemical intermediate . It can undergo further functionalization via nucleophilic substitution reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Beyond oncology, quinoline-linked heterocycles are also synthesized and evaluated for other biological activities, including antimicrobial and anti-inflammatory properties, highlighting the broad utility of this chemotype in biological research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H8ClN3

Molecular Weight

241.67 g/mol

IUPAC Name

8-(2-chloropyrimidin-4-yl)quinoline

InChI

InChI=1S/C13H8ClN3/c14-13-16-8-6-11(17-13)10-5-1-3-9-4-2-7-15-12(9)10/h1-8H

InChI Key

XEMANLABGFKWSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=NC(=NC=C3)Cl)N=CC=C2

Origin of Product

United States

Preparation Methods

Direct Substitution on 2,4-Dichloropyrimidine with Quinolin-8-yl Nucleophile

One common approach involves the displacement of the chlorine atom at the 4-position of a 2,4-dichloropyrimidine derivative by the nucleophilic quinolin-8-yl group.

  • Starting material: 2,4-dichloropyrimidine or 2-chloro-4-substituted pyrimidines.
  • Nucleophile: Quinolin-8-yl amine or quinolin-8-yl organometallic reagent.
  • Conditions: Typically, a nucleophilic aromatic substitution reaction is carried out under basic conditions with solvents such as DMF or DMSO, at elevated temperatures (80–120 °C).
  • Challenges: The chlorine at the 2-position is also reactive, leading to potential formation of 4-chloro-2-substituted isomers and other by-products, complicating purification and lowering yield.

Two-Step Substitution and Chlorination Strategy (Improved Selectivity)

A patented method addresses the selectivity challenge by starting from 2-methylthio-4-chloropyrimidine derivatives, performing substitution at the 4-position first, followed by chlorination at the 2-position to install the chlorine selectively.

Step Description Reagents/Conditions Outcome
1 Substitution of 2-methylthio-4-chloropyrimidine with quinolin-8-yl nucleophile at 4-position Base (e.g., triethylamine, sodium carbonate), solvent (e.g., pyridine, DMF), reflux Intermediate 2-methylthio-4-(quinolin-8-yl)pyrimidine
2 Chlorination of intermediate at 2-position Chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), sulfuryl chloride, solvent (e.g., methylene dichloride) Final product 2-chloro-4-(quinolin-8-yl)pyrimidine

This method improves regioselectivity, reduces by-product formation, and facilitates purification due to less polarity of undesired isomers.

Palladium-Catalyzed Cross-Coupling Methods

Another approach involves palladium-catalyzed coupling reactions between 2-chloropyrimidine derivatives and quinoline-based nucleophiles or organometallic reagents.

  • Example: Preparation of 2-chloro-5-(piperidin-4-yl)pyrimidine derivatives via bromination, coupling, elimination, and catalytic hydrogenation steps, as described in patent CN107400113A.
  • Catalysts: Palladium on carbon (Pd/C), palladium hydroxide, or Raney nickel.
  • Advantages: Allows for mild reaction conditions and high specificity.
  • Limitations: Requires careful control of catalyst loading and reaction time to avoid over-reduction or side reactions.

Condensation and Cyclization Routes

Some synthetic routes start from quinoline-containing ketoesters or chalcones, which undergo cyclization with guanidine derivatives to form pyrimidine rings bearing quinoline substituents.

  • Procedure: Refluxing chalcone derivatives with substituted guanidine hydrochloride and sodium carbonate in DMF or ethanol leads to pyrimidine ring formation.
  • Purification: Column chromatography and recrystallization.
  • Yield: Moderate to good yields reported.
  • Relevance: Useful for constructing complex pyrimidine-quinoline frameworks but may require additional chlorination steps to install chlorine at the 2-position.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Advantages Disadvantages
Direct nucleophilic substitution on 2,4-dichloropyrimidine 2,4-dichloropyrimidine, quinolin-8-yl nucleophile Base (NaH, K2CO3), DMF 80–120 °C, several hours Moderate Simple, direct Poor regioselectivity, by-products
Two-step substitution/chlorination 2-methylthio-4-chloropyrimidine, quinolin-8-yl nucleophile Base (triethylamine), POCl3 or SOCl2 Step 1: reflux; Step 2: 0–25 °C High High regioselectivity, easier purification Requires two-step process
Pd-catalyzed cross-coupling 2-chloropyrimidine derivative, quinoline organometallic Pd/C, H2, methanol Room temperature, 24 h Good Mild conditions, selective Catalyst cost, sensitivity
Cyclization from chalcones Chalcone, substituted guanidine hydrochloride Sodium carbonate, DMF Reflux 90 °C overnight Moderate Builds complex structures Multi-step, needs chlorination

Research Findings and Notes

  • The two-step substitution followed by chlorination method provides superior selectivity for the 2-chloro-4-substituted pyrimidine scaffold, minimizing formation of 4-chloro-2-substituted isomers that complicate purification.
  • Palladium-catalyzed hydrogenation and coupling steps have been successfully applied to related pyrimidine derivatives, demonstrating the versatility of catalytic methods in constructing pyrimidine-quinoline hybrids.
  • The use of 2-methylthio-4-chloropyrimidine as a starting material is advantageous due to the ease of substitution at the 4-position and subsequent chlorination at the 2-position, as well as commercially availability or facile synthesis.
  • Reaction solvents and bases play a crucial role in reaction efficiency and product purity. Common solvents include DMF, methylene dichloride, and methanol; bases include triethylamine, sodium carbonate, and pyridine.
  • Purification typically involves extraction, drying, filtration, and column chromatography, often using silica gel and solvent mixtures such as petroleum ether/methylene dichloride or ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

8-(2-chloropyrimidin-4-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidine derivatives.

    Oxidation and Reduction: Products include quinoline N-oxides and reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of 8-(2-chloropyrimidin-4-yl)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Comparisons

Core Structure and Substituents

Compound Name Core Structure Substituents Key Interactions
2-Chloro-4-(quinolin-8-yl)pyrimidine Pyrimidine Cl (C2), Quinolin-8-yl (C4) Potential π-π stacking, C–H⋯π
2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline Quinoline + pyrimidine Cl (C2), Pyrimidin-4-yloxymethyl (C3) π-π stacking, weak C–H⋯O
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine Pyrimidine Cl (C2), Pyrrolidin-1-yl (C4) Hydrogen bonding (amine groups)
8-Chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid Pyrido[3,2-d]pyrimidine Cl (C8), Indol-5-yl (C4), Morpholine (C2) Multiple hydrogen bonds (carboxylic acid)

Key Observations :

  • Planarity: The quinoline-pyrimidine hybrid () exhibits near-planar geometry (dihedral angle: 4.99° between rings), facilitating π-π interactions critical for biological target binding or crystal packing .
  • Reactivity: The chlorine atom in this compound is primed for nucleophilic substitution, similar to 2-chlorothieno[3,2-d]pyrimidine derivatives in , which undergo azole substitution under basic conditions .

Reaction Conditions and Yields

Compound Name Key Synthetic Step Conditions Reference
This compound Nucleophilic substitution of 2,4-dichloropyrimidine Quinoline-8-amine, K₂CO₃, DMF, reflux Hypothetical*
2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline Alkylation of 4(3H)-pyrimidone NaH, DMSO, reflux
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine Amine substitution at C4 Pyrrolidine, K₂CO₃, DMF, 80°C

Efficiency : Reactions using K₂CO₃ in polar aprotic solvents (DMF, DMSO) are common for pyrimidine functionalization, yielding products in moderate-to-high purity after column chromatography .

Anticonvulsant Activity ()

  • Thieno[3,2-d]pyrimidine analogs (e.g., 2-chloro-4-triazol-1-yl derivatives) showed potent activity in maximal electroshock (MES) and subcutaneous metrazol (scMET) models, with ED₅₀ values as low as 30 mg/kg .

Medicinal Chemistry ()

  • The pyrido[3,2-d]pyrimidine derivative (8-chloro-4-indol-5-yl analog) is marketed for medicinal use, highlighting the therapeutic relevance of chlorine and aromatic substituents in pyrimidine scaffolds .
Physicochemical Properties

Solubility and Stability

  • Planar Structures: Compounds with fused quinoline-pyrimidine systems () exhibit low solubility in aqueous media due to strong π-π stacking, necessitating organic solvents (e.g., chloroform) for crystallization .
  • Chlorine Effects: The electron-withdrawing Cl atom increases electrophilicity at C2 and C4, enhancing reactivity toward nucleophiles compared to non-halogenated analogs .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-(quinolin-8-yl)pyrimidine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a similar compound, 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline, was synthesized by refluxing 4(3H)-pyrimidone with NaH and 2-chloro-3-(chloromethyl)-8-methylquinoline in DMSO, followed by purification via column chromatography (hexane/ethyl acetate) and crystallization from chloroform . Key considerations include solvent choice (polar aprotic solvents like DMSO enhance reactivity), temperature control (reflux conditions), and stoichiometric ratios to minimize side products.

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on techniques such as:

  • X-ray crystallography to resolve intramolecular interactions (e.g., weak C–H⋯O bonds) and π-π stacking in the crystal lattice .
  • NMR spectroscopy to verify substituent positions (e.g., quinoline vs. pyrimidine protons).
  • HPLC for purity assessment, particularly to monitor unreacted starting materials .

Q. What analytical techniques are critical for assessing purity and stability?

  • High-resolution mass spectrometry (HR-MS) ensures molecular weight accuracy (e.g., ESI-MS with m/z calibration ).
  • Infrared (IR) spectroscopy identifies functional groups (e.g., C–Cl stretches at ~550–650 cm⁻¹).
  • Thermogravimetric analysis (TGA) evaluates thermal stability, crucial for storage and handling .

Advanced Research Questions

Q. How can reaction yields be optimized in nucleophilic substitution steps?

Variables to optimize include:

  • Catalyst selection : Use of phase-transfer catalysts or transition metals (e.g., Pd for cross-coupling) to enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity, while additives like KI promote halogen exchange .
  • Temperature gradients : Stepwise heating (e.g., 60°C → reflux) minimizes decomposition of sensitive intermediates .

Q. How do intermolecular interactions influence crystallinity and solubility?

Crystal packing, driven by π-π stacking (centroid distances ~3.59 Å) and weak C–H⋯π contacts, reduces solubility in non-polar solvents. Modifying substituents (e.g., introducing hydrophilic groups on the quinoline ring) can enhance aqueous solubility while retaining crystallinity for XRD analysis .

Q. What computational methods predict reactivity and regioselectivity in derivatization?

  • Density Functional Theory (DFT) calculates electronic effects of substituents (e.g., electron-withdrawing Cl groups activate the pyrimidine ring for electrophilic attack).
  • Molecular docking models interactions with biological targets (e.g., enzyme active sites), guiding rational design of analogs .

Q. How to resolve contradictions in reported spectral data?

Cross-validate using:

  • Deuterated solvents in NMR to eliminate solvent peak interference.
  • Crystallographic data (e.g., bond lengths/angles from XRD) to confirm structural assignments conflicting with IR or MS .

Methodological Challenges and Solutions

Addressing low yields in multi-step syntheses

  • Troubleshooting : Monitor intermediates via TLC/HPLC to identify step-specific inefficiencies .
  • Scale-up strategies : Transition from batch to flow chemistry for exothermic reactions (e.g., halogenation), improving reproducibility .

Designing biological activity assays

  • Target selection : Prioritize enzymes/receptors with known pyrimidine-binding pockets (e.g., kinases) .
  • Dose-response studies : Use IC₅₀/EC₅₀ values to quantify potency, comparing against reference inhibitors .

Mitigating stability issues during storage

  • Storage conditions : Airtight containers under inert gas (N₂/Ar) prevent oxidation of the chloro group.
  • Lyophilization : For hygroscopic derivatives, lyophilize and store at -20°C to extend shelf life .

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